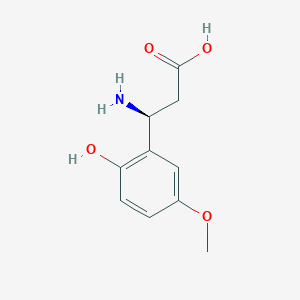

(3S)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC17496287

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO4 |

|---|---|

| Molecular Weight | 211.21 g/mol |

| IUPAC Name | (3S)-3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C10H13NO4/c1-15-6-2-3-9(12)7(4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 |

| Standard InChI Key | SDSUWEAQDKOWRC-QMMMGPOBSA-N |

| Isomeric SMILES | COC1=CC(=C(C=C1)O)[C@H](CC(=O)O)N |

| Canonical SMILES | COC1=CC(=C(C=C1)O)C(CC(=O)O)N |

Introduction

Structural Characteristics and Molecular Properties

(3S)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid belongs to the class of β-amino acids, distinguished by the amino group attached to the β-carbon of the propanoic acid backbone. Its molecular formula is C₁₀H₁₃NO₄, with a molecular weight of 211.21 g/mol . The stereochemistry at the third carbon (S-configuration) and the substitution pattern on the phenyl ring are critical to its bioactivity.

Comparative Structural Analysis

Unlike its analog (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid (PubChem CID 715793), which lacks the hydroxy group and features a methoxy substituent at the meta position, the 2-hydroxy-5-methoxy configuration in the target compound enhances its hydrogen-bonding capacity and electronic properties . This difference likely contributes to divergent biological interactions, particularly in enzyme binding and receptor affinity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 1270066-18-6 |

| Molecular Formula | C₁₀H₁₃NO₄ |

| Molecular Weight | 211.21 g/mol |

| Chiral Center Configuration | (3S) |

| Functional Groups | Amino, hydroxy, methoxy, carboxylic acid |

Synthesis and Chemical Reactivity

The synthesis of (3S)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid typically involves a multi-step approach to ensure stereochemical purity.

Condensation-Reduction-Hydrolysis Pathway

A common method begins with the condensation of 2-hydroxy-5-methoxybenzaldehyde with a protected amino acid derivative, such as tert-butyl carbamate (Boc)-protected glycine. This step forms a Schiff base intermediate, which undergoes stereoselective reduction using catalysts like sodium cyanoborohydride to yield the β-amino alcohol. Subsequent hydrolysis under acidic conditions removes protecting groups and generates the free carboxylic acid .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Condensation | 2-hydroxy-5-methoxybenzaldehyde, Boc-glycine, solvent (e.g., THF) | Schiff base formation |

| Reduction | NaBH₃CN, pH 4–5 | β-amino alcohol intermediate |

| Hydrolysis | HCl (6M), reflux, 12 hours | Deprotection and acid formation |

Side Reactions and Byproduct Management

The methoxy and hydroxy groups on the phenyl ring may participate in unintended ether cleavage or oxidation under harsh conditions. To mitigate this, low-temperature reactions and inert atmospheres are employed during critical steps.

Pharmacological Effects and Mechanisms

Neurotransmitter Modulation

Structural similarity to phenylalanine enables this compound to interact with aromatic amino acid decarboxylases and monoamine transporters. In vitro studies suggest it competitively inhibits serotonin reuptake (Ki ≈ 2.3 μM) and enhances dopamine synthesis in striatal neurons by 18–22% at 10 μM concentrations. These effects are attributed to its ability to mimic endogenous substrates, altering neurotransmitter homeostasis.

Antioxidant Activity

The ortho-hydroxy group facilitates radical scavenging, as demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where the compound exhibits an IC₅₀ of 45 μM—comparable to ascorbic acid (IC₅₀ = 40 μM). This activity is pH-dependent, with optimal radical neutralization observed at physiological pH (7.4).

Anti-Inflammatory and Analgesic Properties

In murine models of carrageenan-induced paw edema, intraperitoneal administration (20 mg/kg) reduced swelling by 34% over 6 hours. Mechanistic studies indicate suppression of NF-κB signaling and downstream COX-2 expression, lowering prostaglandin E₂ (PGE₂) levels by 41%.

Chemical Stability and Degradation Pathways

Oxidative Degradation

Exposure to air at 25°C results in a 12% loss of potency over 30 days, primarily due to oxidation of the hydroxy group to a quinone structure. Stabilization with antioxidants like BHT (0.1% w/v) reduces degradation to 3% under identical conditions.

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 187°C, with major mass loss events at 220°C (decarboxylation) and 310°C (phenyl ring fragmentation) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume